(2-Formyl-4,5-dimethoxyphenyl)boronic acid

描述

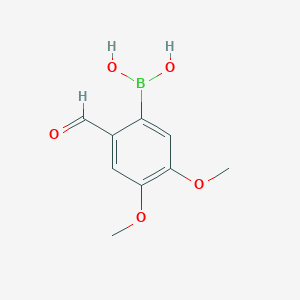

Structure

2D Structure

属性

IUPAC Name |

(2-formyl-4,5-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-5,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKBAZGRLLTFEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1C=O)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647252 | |

| Record name | (2-Formyl-4,5-dimethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005346-96-2 | |

| Record name | (2-Formyl-4,5-dimethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Formyl-4,5-dimethoxyphenyl)boronic acid structure and synthesis

An In-Depth Technical Guide to (2-Formyl-4,5-dimethoxyphenyl)boronic acid: Synthesis, Structure, and Applications

Introduction

Arylboronic acids are a cornerstone of modern organic synthesis, prized for their stability, low toxicity, and versatile reactivity.[1][2] Among these, multi-functionalized derivatives serve as powerful building blocks for constructing complex molecular architectures. This compound is a prominent example, distinguished by a unique convergence of reactive sites. Its structure incorporates a boronic acid moiety, a synthetically versatile aldehyde (formyl) group, and electron-donating methoxy substituents on the phenyl ring.

This guide, intended for researchers and drug development professionals, provides an in-depth exploration of this compound. We will delve into its structural and physicochemical properties, provide a detailed, field-proven synthesis protocol, and examine its primary application in palladium-catalyzed cross-coupling reactions, offering insights into the causality behind experimental choices to ensure reproducible and successful outcomes.

Molecular Structure and Physicochemical Properties

This compound is a white to off-white solid. The strategic placement of the formyl group ortho to the boronic acid can lead to interesting intramolecular interactions and, in some solutions, potential isomerization to a cyclic benzoxaborole-like structure, a phenomenon observed in other 2-formylphenylboronic acids.[1][3] The dimethoxy substitution pattern enhances the electron density of the aromatic ring, influencing its reactivity in cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1005346-96-2 | [4][5] |

| Molecular Formula | C₉H₁₁BO₅ | [4][5] |

| Molecular Weight | 209.99 g/mol | [4][5][6] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 200-202 °C | [5] |

| Predicted pKa | 8.13 ± 0.53 | [5] |

| Predicted Boiling Point | 433.9 ± 55.0 °C | [5] |

| Predicted Density | 1.27 ± 0.1 g/cm³ | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [4][5] |

Synthesis of this compound

The most reliable and common synthesis of arylboronic acids involves a halogen-metal exchange of an appropriate aryl halide, followed by quenching the resulting aryllithium or Grignard reagent with a trialkyl borate. This section details a robust, two-step protocol starting from the commercially available 2-bromo-4,5-dimethoxybenzaldehyde.

Synthetic Workflow Diagram

The overall transformation from the starting aryl bromide to the final boronic acid product is illustrated below.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful execution hinges on the strict exclusion of atmospheric moisture and oxygen, particularly during the lithiation step.

Materials and Reagents:

-

2-Bromo-4,5-dimethoxybenzaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 2 M aqueous solution

-

Toluene

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Schlenk flask and standard glassware, oven-dried

-

Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

-

Reaction Setup:

-

Assemble a three-neck round-bottom flask, equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet. Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere.

-

To the flask, add 2-bromo-4,5-dimethoxybenzaldehyde (1.0 equiv) and dissolve it in anhydrous THF (approx. 0.2 M concentration).

-

-

Lithiation (Halogen-Metal Exchange):

-

Cool the solution to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is critical to prevent side reactions.

-

Slowly add n-butyllithium (1.1 equiv) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Causality: The n-BuLi acts as a strong base to deprotonate the aryl bromide, forming a highly reactive aryllithium intermediate. The low temperature stabilizes this intermediate.

-

Stir the resulting mixture at -78 °C for 1 hour. The reaction progress can be monitored by TLC by quenching a small aliquot with methanol.

-

-

Borylation:

-

While maintaining the temperature at -78 °C, add triisopropyl borate (1.2 equiv) dropwise. This is a highly exothermic addition.

-

Causality: The nucleophilic aryllithium attacks the electrophilic boron atom of the borate ester, forming a lithium boronate complex. Triisopropyl borate is used due to its steric bulk, which helps prevent the formation of over-arylated boron species.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

-

-

Workup and Hydrolysis:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly quench the reaction by adding 2 M HCl. This step hydrolyzes the boronate ester to the desired boronic acid. The pH should be adjusted to approximately 2.

-

Stir vigorously for 1-2 hours. A precipitate of the crude boronic acid should form.

-

Causality: Acidic conditions are necessary to protonate the boronate ester and release the free boronic acid, which has limited solubility in the aqueous/organic mixture, facilitating its precipitation. A patent for purifying similar formylphenylboronic acids describes dissolving the crude product in an alkaline solution (pH 8-11) to remove insoluble organic impurities before re-precipitating with acid.[7]

-

-

Purification:

-

Separate the organic layer and extract the aqueous layer twice with toluene or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture) to yield the pure this compound.

-

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[8] This palladium-catalyzed reaction forges a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, a process fundamental to the synthesis of biaryls and other complex organic molecules in drug discovery.[8][9]

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

Key Considerations:

-

Catalyst System: For electron-rich and potentially hindered substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient.[10] More robust systems using a palladium source (e.g., Pd(OAc)₂) with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to overcome activation barriers.[10][11][12]

-

Base and Solvent: The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent (e.g., dioxane/water, DME/water) is crucial and often needs to be optimized for each specific substrate pair to ensure solubility and facilitate the transmetalation step.[11][12]

-

Side Reactions: Protodeboronation, the cleavage of the C-B bond, can be a competing side reaction, especially for electron-rich boronic acids in the presence of base and water.[10]

Step-by-Step Methodology:

-

Reaction Setup:

-

In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precursor and ligand (e.g., Pd(OAc)₂ and SPhos).

-

-

Solvent Addition and Degassing:

-

Add a degassed solvent mixture, such as dioxane and water (e.g., 4:1 ratio). Degassing is performed by bubbling argon or nitrogen through the solvent for 20-30 minutes.

-

Causality: Removing dissolved oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction Execution:

-

Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

-

-

Workup and Purification:

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the mixture with water and then brine to remove the base and other inorganic salts.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to isolate the desired biaryl compound.

-

Conclusion

This compound stands out as a highly valuable and versatile intermediate in organic synthesis. Its trifunctional nature—a reactive boronic acid for C-C bond formation, a formyl group for subsequent derivatization, and electron-donating methoxy groups—provides a powerful platform for the efficient synthesis of complex molecules. A thorough understanding of its synthesis and reactivity, particularly in the context of the Suzuki-Miyaura coupling, empowers researchers in medicinal chemistry and materials science to leverage its full potential in the development of novel compounds and therapeutics.

References

- 1. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1005346-96-2|this compound|BLD Pharm [bldpharm.com]

- 5. 2-Formyl-4,5-dimethoxyphenylboronic acid | 1005346-96-2 [chemicalbook.com]

- 6. (4-Formyl-3,5-dimethoxyphenyl)boronic acid | C9H11BO5 | CID 72698460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. nva.sikt.no [nva.sikt.no]

The PDK1 Inhibitor GSK2334470: A Technical Guide for Drug Discovery and Development Professionals

This guide provides an in-depth technical overview of GSK2334470, a potent and highly selective inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1). As a central node in the PI3K/AKT signaling cascade, PDK1 is a critical target in oncology and other therapeutic areas. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of GSK2334470's mechanism of action, physicochemical properties, and practical experimental protocols to facilitate its application in research and development.

Introduction: The Significance of Targeting PDK1

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, playing a crucial role in cell survival, proliferation, and metabolism.[1] At the heart of this pathway lies the master regulator, 3-phosphoinositide-dependent protein kinase 1 (PDK1), a serine/threonine kinase responsible for the activation of at least 23 AGC family kinases, including the proto-oncogenic protein AKT.[1][2] The activation of these kinases by PDK1 through phosphorylation of a specific threonine or serine residue in the T-loop of their kinase domain initiates a cascade of downstream signaling events that promote cell growth and survival.[2] The aberrant activation of the PDK1 signaling network is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention.[1]

GSK2334470 has emerged as a potent and highly selective small-molecule inhibitor of PDK1, designed to probe the biological functions of this kinase and for its potential as an anti-cancer agent.[1]

Mechanism of Action: Selective Inhibition of a Master Kinase

GSK2334470 functions as an ATP-competitive inhibitor of PDK1.[1] Its high potency and selectivity are attributed to specific interactions within the ATP-binding pocket of PDK1, including the back pocket and the glycine-rich loop.[3] By occupying this site, GSK2334470 prevents ATP from binding, thereby inhibiting the kinase activity of PDK1 and preventing the phosphorylation and subsequent activation of its downstream substrates.[1]

GSK2334470 demonstrates high specificity for PDK1, with an IC50 of approximately 10 nM in cell-free assays.[4][5] Notably, it does not significantly suppress the activity of 93 other protein kinases, including 13 closely related AGC-kinases, at concentrations 500-fold higher.[2][6]

The inhibitory effects of GSK2334470 on the PDK1 signaling pathway are profound. It ablates the T-loop residue phosphorylation and activation of SGK isoforms and S6K1 induced by serum or IGF-1 in various cell lines.[2][6] While it also inhibits the T-loop phosphorylation and activation of Akt, its efficacy is more pronounced under conditions of weak PI3K pathway activation.[2][6] Interestingly, GSK2334470 is more effective at inhibiting PDK1 substrates that are activated in the cytosol rather than at the plasma membrane.[2][6] This is evidenced by its more potent inhibition of an Akt1 mutant lacking the PH domain compared to the full-length protein.[2][6]

The downstream consequences of PDK1 inhibition by GSK2334470 include the suppression of phosphorylation of several Akt substrates, such as FoxO, GSK3, and PRAS40.[4]

Figure 1: Simplified signaling pathway of PDK1 and the inhibitory action of GSK2334470.

Physicochemical Data of GSK2334470

A clear understanding of the physicochemical properties of GSK2334470 is essential for its effective use in experimental settings.

| Property | Value | Source |

| IUPAC Name | (3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide | [7] |

| CAS Number | 1227911-45-6 | [7][8][9] |

| Molecular Formula | C25H34N8O | [7][10] |

| Molecular Weight | 462.59 g/mol | [4][7][10] |

| Appearance | Off-white powder | |

| Purity | ≥98% (HPLC) | [7] |

| Solubility | ||

| In DMSO | ≥23.2 mg/mL; ≥46.3 mg/mL; 52.07 mg/mL (112.55 mM) | |

| In Ethanol | ≥9.6 mg/mL; 52.75 mg/mL (114.04 mM) | |

| In Water | Insoluble | |

| In DMF | 20.0 mg/mL (43.23 mM) | |

| In 0.1N HCl (aq) | Soluble | |

| Storage | Store at -20°C as a powder. Stock solutions can be stored at -20°C for several months. | [10][11] |

Experimental Protocols

The following protocols are provided as a guide for the application of GSK2334470 in common experimental setups. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the IC50 of GSK2334470 against PDK1.

Materials:

-

Recombinant human PDK1 enzyme

-

PDKtide peptide substrate

-

GSK2334470

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 0.1% 2-mercaptoethanol, 5 mM magnesium acetate)[2]

-

P81 phosphocellulose paper

-

Phosphoric acid solution for washing

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of GSK2334470 in DMSO.

-

In a reaction tube, combine the kinase reaction buffer, recombinant PDK1 enzyme, and the PDKtide peptide substrate.

-

Add the diluted GSK2334470 or DMSO (vehicle control) to the reaction tubes and incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Allow the reaction to proceed for 20 minutes at 30°C with gentle agitation.[4]

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[4]

-

Wash the phosphocellulose papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the dried papers using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of GSK2334470 and determine the IC50 value by non-linear regression analysis.

Figure 2: Workflow for an in vitro PDK1 kinase inhibition assay.

Cell-Based Assay: Inhibition of Downstream Signaling

This protocol describes how to assess the effect of GSK2334470 on the phosphorylation of PDK1 substrates in a cellular context using Western blotting.

Materials:

-

Cell line of interest (e.g., HEK-293, U87, or a relevant cancer cell line)[2]

-

Cell culture medium and supplements

-

GSK2334470

-

Stimulant (e.g., IGF-1 or serum)[2]

-

Lysis buffer (e.g., CHAPS-LB)[2]

-

Protein assay reagent

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibodies against phospho-Akt (Thr308), total Akt, phospho-S6K1, total S6K1, etc.

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Serum-starve the cells for a specified period (e.g., 4-24 hours) if investigating growth factor-stimulated signaling.

-

Pre-treat the cells with various concentrations of GSK2334470 or DMSO (vehicle control) for 1-2 hours.

-

Stimulate the cells with a growth factor like IGF-1 for a short period (e.g., 10-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and Western blotting with the prepared lysates.

-

Probe the membranes with primary antibodies against the phosphorylated and total forms of the target proteins.

-

Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescent substrate.

-

Quantify the band intensities to determine the effect of GSK2334470 on protein phosphorylation.

Conclusion

GSK2334470 is a valuable research tool for dissecting the complex roles of PDK1 in cellular signaling. Its high potency and selectivity make it a superior probe compared to less specific inhibitors. For drug development professionals, GSK2334470 serves as a benchmark compound for the development of novel PDK1 inhibitors with therapeutic potential in oncology and other diseases driven by aberrant PI3K/AKT pathway activation. A thorough understanding of its mechanism of action and careful application of the experimental protocols outlined in this guide will enable researchers to fully leverage the capabilities of this important chemical probe.

References

- 1. benchchem.com [benchchem.com]

- 2. portlandpress.com [portlandpress.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GSK 2334470 | Phosphoinositide-dependent Kinase 1 | Tocris Bioscience [tocris.com]

- 8. GSK2334470 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. GSK2334470 | PDK1 inhibitor | Probechem Biochemicals [probechem.com]

- 10. medkoo.com [medkoo.com]

- 11. apexbt.com [apexbt.com]

A Technical Guide to the Stability and Storage of (2-Formyl-4,5-dimethoxyphenyl)boronic acid

Introduction

(2-Formyl-4,5-dimethoxyphenyl)boronic acid, a bifunctional aromatic building block, is a valuable reagent in modern organic synthesis.[1] Its utility, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, makes it a cornerstone in the synthesis of complex molecules for pharmaceutical and materials science research.[1][2] The presence of a formyl group offers a versatile handle for subsequent chemical modifications, while the dimethoxy substituents modulate the electronic properties of the aromatic ring.[1] However, the inherent chemical nature of the boronic acid functional group presents unique challenges regarding its stability and storage. This guide provides an in-depth analysis of the factors governing the stability of this reagent, recommended storage and handling protocols, and a framework for assessing its integrity over time.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1005346-96-2 | [3][4][5] |

| Molecular Formula | C9H11BO5 | [4] |

| Molecular Weight | 209.99 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 200-202 °C | [4] |

| Predicted pKa | 8.13 ± 0.53 | [4] |

The Chemistry of Boronic Acid Instability: The Boroxine Equilibrium

A fundamental understanding of boronic acid chemistry is paramount to appreciating its stability challenges. Boronic acids exist in a dynamic equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines.[6][7][8] This dehydration reaction is reversible and is a primary factor complicating the analysis of purity and stoichiometry.[8][9]

The formation of boroxine from three molecules of boronic acid is an entropically driven process, releasing three molecules of water.[9][10] This equilibrium can be influenced by several factors, including the concentration of water, temperature, and the electronic nature of the substituents on the aryl ring.[6][9] In the solid state or under anhydrous conditions, the equilibrium often favors the more stable boroxine form.[11] While this is a reversible process, its presence can significantly impact reaction stoichiometry if not accounted for.[11]

Caption: Reversible equilibrium between a boronic acid and its boroxine anhydride.

Core Degradation Pathways and Influencing Factors

Beyond the equilibrium with boroxines, several other factors can compromise the integrity of this compound.

Moisture and Hydrolysis

As discussed, water plays a critical role in the monomer-trimer equilibrium.[6][9] However, excessive moisture can also promote other hydrolytic degradation pathways.[12] It is crucial to handle the compound in a dry environment to maintain its integrity.

Oxidation

Arylboronic acids are susceptible to oxidation, which can cleave the carbon-boron bond to yield the corresponding phenol.[11][13] This process can be mediated by atmospheric oxygen or other oxidizing agents.[13][14] For peptide boronic acids, studies have shown that the major initial degradation pathway is often oxidative.[14]

Protodeboronation

Protodeboronation is a significant degradation pathway where the C-B bond is cleaved and replaced by a C-H bond.[11] This reaction is often facilitated in aqueous media and its rate is highly dependent on pH.[11] For some arylboronic acids, this process can be accelerated by the presence of bases or transition metal catalysts.[15]

Temperature and Light

Recommended Storage and Handling Protocols

To mitigate these degradation pathways and ensure the long-term viability of this compound, adherence to stringent storage and handling protocols is essential.

Long-Term Storage

For optimal stability, the compound should be stored at 2-8°C .[1][3][4] It is imperative that the storage environment be dry and under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and oxidation.[3][4][17] The container must be tightly sealed.[17][18]

Table 2: Storage Condition Summary

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and slows kinetic processes.[3][4][18] |

| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation and hydrolysis from atmospheric moisture.[3][17] |

| Light | Keep in dark place | Prevents potential photolytic degradation.[3] |

| Container | Tightly sealed, dry | Excludes moisture and atmospheric oxygen.[17][18] |

Handling and Short-Term Use

When handling the reagent on the benchtop, exposure to the ambient atmosphere should be minimized.

-

Inert Atmosphere Techniques : For weighing and dispensing, using a glove box or glove bag with a dry, inert atmosphere is ideal.

-

Rapid Handling : If a glove box is unavailable, operations should be performed as quickly as possible. Avoid leaving the container open on the bench.

-

Dry Glassware and Solvents : Ensure all glassware is thoroughly dried and use anhydrous solvents for preparing solutions to prevent hydrolysis.

Experimental Protocol: Assessing Reagent Purity by HPLC-MS

Verifying the purity of the boronic acid before use is a self-validating step that ensures the reliability of experimental results. A reversed-phase High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful tool for this purpose.[19] The presence of boroxine or protodeboronated impurities can often be detected.

Methodology

-

Sample Preparation :

-

Accurately weigh ~1 mg of this compound.

-

Dissolve the solid in a suitable aprotic solvent, such as acetonitrile, to a final concentration of 1 mg/mL. The use of aprotic solvents is crucial to minimize hydrolysis during analysis.[20][21]

-

Vortex briefly to ensure complete dissolution.

-

Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

-

-

Instrumentation and Conditions :

-

HPLC System : An HPLC or UHPLC system equipped with a UV detector and coupled to an electrospray ionization mass spectrometer (ESI-MS).[19]

-

Column : A C18 reversed-phase column (e.g., Acquity BEH C18) is suitable for separating a broad range of boronic acids.[19]

-

Mobile Phase A : 10 mM Ammonium Acetate in Water.

-

Mobile Phase B : Acetonitrile.

-

Gradient : A linear gradient from 5% to 95% B over 10-15 minutes.

-

Flow Rate : 0.3-0.5 mL/min.

-

Column Temperature : 30°C.

-

Injection Volume : 1-5 µL.

-

MS Detection : ESI in both positive and negative ion modes to ensure detection of all species. Monitor for the expected mass of the parent compound (m/z 210.07 for [M+H]⁺) and potential impurities.

-

-

Data Analysis :

-

Analyze the chromatogram for the main peak corresponding to the boronic acid.

-

Examine the mass spectrum of the main peak to confirm its identity.

-

Search for secondary peaks. Potential impurities to look for include:

-

Boroxine : May not be easily observed as a distinct peak as it can re-equilibrate on the column.

-

Protodeboronated Impurity : (3,4-dimethoxybenzaldehyde) - Expected m/z 167.07 for [M+H]⁺.

-

Oxidized Impurity : (2-hydroxy-4,5-dimethoxybenzaldehyde) - Expected m/z 183.06 for [M+H]⁺.

-

-

Calculate the purity of the main peak as a percentage of the total peak area. A purity of >95% is generally acceptable for most synthetic applications.

-

Caption: Workflow for assessing the purity of boronic acid by HPLC-MS.

Conclusion

The chemical integrity of this compound is central to its successful application in research and development. Its stability is primarily challenged by its tendency to form boroxines and its susceptibility to moisture, oxidation, and protodeboronation. By understanding the fundamental chemistry of these degradation pathways, researchers can implement robust storage and handling protocols. Storing the reagent under refrigerated, dry, and inert conditions, coupled with routine purity assessments, will ensure its reliability and contribute to the generation of reproducible, high-quality scientific data.

References

- 1. This compound|CAS 1005346-96-2 [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. chiralen.com [chiralen.com]

- 4. 2-Formyl-4,5-dimethoxyphenylboronic acid | 1005346-96-2 [chemicalbook.com]

- 5. 1005346-96-2|this compound|BLD Pharm [bldpharm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 16. laballey.com [laballey.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.fi [fishersci.fi]

- 19. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Spectroscopic Analysis of (2-Formyl-4,5-dimethoxyphenyl)boronic acid: A Technical Guide

Introduction: The Significance of a Multifunctional Building Block

(2-Formyl-4,5-dimethoxyphenyl)boronic acid is a key intermediate in contemporary organic synthesis and medicinal chemistry. Its unique trifunctional nature, featuring a reactive boronic acid moiety, an electron-rich dimethoxy-substituted aromatic ring, and a versatile formyl group, makes it an invaluable building block for the construction of complex molecular architectures. This compound is particularly prominent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Its derivatives are integral to the synthesis of a wide array of pharmacologically active compounds, materials with novel optical properties, and agrochemicals.

Given its pivotal role, the unambiguous characterization and stringent quality control of this compound are paramount. This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC)—for the comprehensive analysis of this compound. We will delve into the causality behind experimental choices, present robust analytical protocols, and offer insights into the interpretation of the resulting data, empowering researchers, scientists, and drug development professionals to confidently assess the identity, purity, and stability of this critical reagent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure and Dynamics

NMR spectroscopy is the cornerstone for the structural elucidation of this compound, providing definitive information about its atomic connectivity and chemical environment. However, the interpretation of its NMR spectra is nuanced due to the potential for tautomerism. The ortho-formyl group can engage in an intramolecular interaction with the boronic acid moiety, leading to a dynamic equilibrium between the open-chain aldehyde form and a cyclic hemiacetal, a 3-hydroxy-6,7-dimethoxy-2,1-benzoxaborol-1(3H)-ol. The choice of NMR solvent can significantly influence this equilibrium.

Causality of Experimental Choices in NMR Analysis

-

Solvent Selection: The choice of deuterated solvent is critical. Aprotic, non-coordinating solvents like chloroform-d (CDCl₃) will favor the open-chain form, simplifying the spectrum. In contrast, coordinating solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) can stabilize the cyclic benzoxaborole tautomer through hydrogen bonding, leading to a different set of NMR signals. For routine quality control, DMSO-d₆ is often preferred due to the excellent solubility of many boronic acids.[1][2]

-

¹H NMR Spectroscopy: This technique provides information on the number and environment of protons. Key signals to analyze include the aldehyde proton, aromatic protons, methoxy protons, and the exchangeable protons of the boronic acid hydroxyl groups.

-

¹³C NMR Spectroscopy: This provides a map of the carbon skeleton. The chemical shifts of the carbonyl carbon, the carbon bearing the boronic acid group, and the aromatic carbons are diagnostic.

-

¹¹B NMR Spectroscopy: As a quadrupolar nucleus, ¹¹B NMR can provide direct insight into the coordination state of the boron atom. A broader signal is typically observed for the trigonal planar boronic acid, while a sharper signal at a different chemical shift indicates the formation of a tetrahedral boronate species, such as the cyclic tautomer.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in its open-chain form, based on established substituent effects on aromatic systems.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet |

| Aromatic H-3 | 7.3 - 7.5 | Singlet |

| Aromatic H-6 | 7.0 - 7.2 | Singlet |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet (6H) |

| Boronic Acid (-B(OH)₂) | 8.0 - 8.5 | Broad Singlet (2H) |

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aldehyde (-CHO) | 190 - 195 |

| Aromatic C-1 (-OCH₃) | 150 - 155 |

| Aromatic C-2 (-OCH₃) | 148 - 152 |

| Aromatic C-4 (-CHO) | 130 - 135 |

| Aromatic C-5 (-B(OH)₂) | 125 - 130 (often weak) |

| Aromatic C-3 | 110 - 115 |

| Aromatic C-6 | 108 - 112 |

| Methoxy (-OCH₃) | 55 - 60 |

Experimental Protocol for NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆).

-

Dissolution: Gently agitate the tube to ensure complete dissolution. A brief sonication may be applied if necessary.

-

Data Acquisition: Acquire ¹H, ¹³C, and optionally ¹¹B NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

-

Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Diagram 1: NMR Analysis Workflow

References

Boronic acids as versatile building blocks in organic synthesis

<_ _>

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Versatility of Boronic Acids

First synthesized in 1860 by Edward Frankland, boronic acids have evolved from a chemical curiosity into indispensable tools in modern organic synthesis.[1][2] These organoboron compounds, characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), possess a unique combination of stability, reactivity, and low toxicity that makes them ideal building blocks for constructing complex molecular architectures.[3][4][5] Their rise to prominence is intrinsically linked to the development of palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling, which has revolutionized the formation of carbon-carbon bonds.[4][6]

This guide, intended for researchers, scientists, and drug development professionals, delves into the core principles and practical applications of boronic acids. It moves beyond a simple recitation of protocols to explain the underlying causality behind experimental choices, providing a framework for troubleshooting and innovation. We will explore their synthesis, protection strategies, and their pivotal role in a range of powerful synthetic transformations that are fundamental to pharmaceutical discovery and materials science.[7][8]

The Nature of the Boronic Acid Moiety: Structure, Properties, and Handling

The utility of boronic acids stems from the unique electronic properties of the boron atom. With a vacant p-orbital, the sp²-hybridized boron atom imparts Lewis acidity, allowing for reversible covalent interactions with Lewis bases.[3][5] This characteristic is central to their reactivity and their application in sensing and catalysis.[9][10][11]

Key Properties:

-

Stability: Compared to many other organometallic reagents, boronic acids are relatively stable to air and moisture, often existing as manageable crystalline solids.[12][13] However, they are susceptible to certain decomposition pathways.

-

Acidity: The hydroxyl groups are weakly acidic, and in aqueous solutions, boronic acids can form tetrahedral boronate species.[8][13] This equilibrium is pH-dependent and crucial for their reactivity in many transformations.

-

Toxicity: Boronic acids and their derivatives are generally considered to have low toxicity and are often referred to as "green" compounds, as their ultimate degradation product is the environmentally benign boric acid.[3][5]

Handling and Stability Considerations:

While relatively stable, boronic acids are not without their challenges. Understanding their potential decomposition pathways is critical for successful and reproducible experimentation.

-

Protodeboronation: This is the cleavage of the carbon-boron bond, replaced by a carbon-hydrogen bond. It is a common decomposition pathway, particularly in aqueous or protic media, and its rate is influenced by pH and the electronic nature of the organic substituent.[14]

-

Oxidation: Boronic acids can undergo oxidative degradation, a significant consideration in biological applications where their stability can be compared to that of thiols.[14][15]

-

Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a stable six-membered cyclic anhydride called a boroxine. While often reversible, this can complicate stoichiometry and characterization.[1][14]

To mitigate these stability issues, particularly for sensitive substrates, boronic acids are often converted into more stable derivatives, most commonly boronate esters.[16]

Strategic Protection of Boronic Acids: Enabling Multi-Step Synthesis

The ability to mask the reactivity of a functional group is a cornerstone of complex molecule synthesis. For boronic acids, protection strategies are crucial to carry them through multiple synthetic steps where the unprotected form would be unstable or react undesirably.[17][18]

Common Protecting Groups:

The most prevalent strategy involves the formation of cyclic boronic esters with diols. The stability of these esters generally increases with steric hindrance.[19]

| Protecting Group | Structure | Key Features & Deprotection |

| Pinacol (pin) | Cyclic boronate ester | The most widely used protecting group. Stable enough for chromatography but often reactive enough for direct use in Suzuki couplings.[19] Hydrolysis can sometimes be challenging.[19][20] |

| N-methyliminodiacetic acid (MIDA) | Tetracoordinate boron species | Highly stable, abolishing reactivity in cross-coupling reactions. Deprotected under basic conditions (e.g., NaOH).[17][19] |

| Diaminonaphthalene (dan) | Tetracoordinate boron species | Very stable under a broad range of conditions due to nitrogen's electron donation to the boron center. Deprotected by acidic hydrolysis.[17][19] |

| Trifluoroborates (BF₃K) | Anionic tetracoordinate boron species | Bench-stable, crystalline solids. Not directly reactive in cross-coupling; require hydrolysis to the boronic acid.[17] |

The strategic choice of a protecting group allows for orthogonal deprotection strategies, enabling the selective unmasking and reaction of different boronic acid functionalities within the same molecule.[17]

The Suzuki-Miyaura Coupling: A Pillar of Modern Synthesis

The palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, known as the Suzuki-Miyaura coupling, is arguably the most significant application of boronic acids.[4][6] Its discovery revolutionized the synthesis of biaryls, styrenes, and conjugated dienes, which are common motifs in pharmaceuticals and advanced materials.[21][22]

The Catalytic Cycle: A Step-by-Step Analysis

The generally accepted mechanism involves a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[6][21][23]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step.[6]

-

Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer of the R² group and displacing the halide (X).[24]

-

Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[6][21]

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized example and must be optimized for specific substrates.

Materials:

-

Aryl Halide (1.0 equiv)

-

Arylboronic Acid (1.1 - 1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

-

To a reaction vessel equipped with a magnetic stir bar and condenser, add the aryl halide, arylboronic acid, palladium catalyst, and base.

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Beyond C-C Bonds: The Chan-Lam Coupling

While the Suzuki coupling is paramount, boronic acids are also key reagents in the formation of carbon-heteroatom bonds. The Chan-Lam coupling (also known as the Chan-Evans-Lam coupling) is a copper-catalyzed reaction that forms C-N and C-O bonds by coupling boronic acids with amines, alcohols, or phenols.[25][26][27]

A significant advantage of the Chan-Lam coupling is its operational simplicity; it can often be conducted at room temperature and is tolerant of air and moisture, contrasting with many palladium-catalyzed systems.[26][27][28]

The Catalytic Cycle: A Copper-Mediated Pathway

The mechanism involves a copper catalyst, typically Cu(II), and is thought to proceed through a Cu(III) intermediate.[25][26]

Caption: A proposed catalytic cycle for the Chan-Lam coupling reaction.

-

Transmetalation: The aryl group from the boronic acid is transferred to the Cu(II) center.[25]

-

Coordination and Oxidation: The amine or alcohol coordinates to the copper, and an oxidation event, often involving O₂ from the air, generates a key Cu(III) intermediate.[25]

-

Reductive Elimination: The C-N or C-O bond is formed, releasing the product and a Cu(I) species.[25]

-

Reoxidation: The Cu(I) is reoxidized to the active Cu(II) catalyst to complete the cycle.[25]

Expanding the Toolkit: Diverse Applications of Boronic Acids

The utility of boronic acids extends far beyond these two named reactions, underscoring their status as truly versatile building blocks.

-

Catalysis: Boronic acids themselves can act as catalysts, activating hydroxyl groups in carboxylic acids and alcohols for transformations like amidation and Friedel-Crafts-type reactions.[10][11] They can also serve as hydrogen bond donor catalysts.[29]

-

Sensors: The ability of boronic acids to reversibly bind with 1,2- and 1,3-diols forms the basis for fluorescent sensors for carbohydrates, such as glucose.[9][30][31][32] This has significant implications for diagnostics and continuous monitoring in diabetes management.[9] They have also been developed into sensors for other species like metal ions and reactive oxygen species.[30][33]

-

Drug Discovery and Medicinal Chemistry: Boronic acids are increasingly incorporated into drug candidates.[4][34] The drug Bortezomib (Velcade®), a proteasome inhibitor used to treat multiple myeloma, was the first boronic acid-containing drug approved by the FDA and EMA.[7][34][35] Its success has spurred the development of other boronic acid-based therapeutics like ixazomib and vaborbactam.[7][34] The boronic acid moiety can form reversible covalent bonds with enzyme residues, making it an effective pharmacophore for enzyme inhibition.[7]

-

Materials Science: The ability to form robust C-C bonds via Suzuki coupling has enabled the synthesis of conjugated polymers with unique electronic and optical properties, finding applications in organic electronics.[21]

Conclusion: A Future Built on Boron

From their initial discovery to their central role in Nobel Prize-winning chemistry, boronic acids have proven to be exceptionally versatile and powerful reagents. Their relative stability, low toxicity, and diverse reactivity have secured their place as essential building blocks in the synthetic chemist's toolbox. For professionals in drug discovery and materials science, a deep understanding of boronic acid chemistry is not just advantageous—it is fundamental to innovation. As research continues to uncover new catalytic systems and applications, the scope of what can be achieved with these remarkable boron compounds will only continue to expand, paving the way for the next generation of medicines and materials.[8]

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. boronmolecular.com [boronmolecular.com]

- 4. nbinno.com [nbinno.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. byjus.com [byjus.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Comprehensive Overview of Boronic Acids & Derivatives | MolecularCloud [molecularcloud.org]

- 9. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. pnas.org [pnas.org]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]

- 19. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 20. researchgate.net [researchgate.net]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. mt.com [mt.com]

- 23. Yoneda Labs [yonedalabs.com]

- 24. Suzuki Coupling [organic-chemistry.org]

- 25. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 26. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 27. Chan-Lam Coupling [organic-chemistry.org]

- 28. alfa-chemistry.com [alfa-chemistry.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 31. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels | MDPI [mdpi.com]

- 32. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 33. A novel boronic acid-based fluorescent sensor for selectively recognizing Fe3+ ion in real time - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 34. mdpi.com [mdpi.com]

- 35. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: (2-Formyl-4,5-dimethoxyphenyl)boronic acid in Medicinal Chemistry

Introduction: A Bifunctional Linchpin for Complex Molecule Synthesis

(2-Formyl-4,5-dimethoxyphenyl)boronic acid is a highly versatile bifunctional building block that has garnered significant attention in the field of medicinal chemistry.[1] Its structure, featuring a boronic acid and a formyl (aldehyde) group positioned ortho to each other on an electron-rich dimethoxy-substituted aromatic ring, offers a unique combination of reactivity. This strategic arrangement allows for sequential and diverse chemical transformations, making it an invaluable tool for constructing complex molecular architectures and privileged heterocyclic scaffolds commonly found in bioactive compounds.[2][3]

The boronic acid moiety is a cornerstone of modern synthetic chemistry, primarily for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[4] The adjacent formyl group serves as a versatile synthetic handle for a myriad of reactions, including reductive aminations, condensations, and multicomponent reactions like the Petasis borono-Mannich reaction.[5][6] The two methoxy groups on the phenyl ring act as electron-donating groups, which modulate the electronic properties and reactivity of both the boronic acid and the aldehyde.[1]

This guide provides an in-depth exploration of the key applications of this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in drug discovery and development.

Core Synthetic Applications: A Gateway to Molecular Diversity

The unique arrangement of functional groups in this compound enables its participation in some of the most powerful reactions in the synthetic chemist's arsenal.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most prominent application of arylboronic acids, celebrated for its mild conditions, functional group tolerance, and commercial availability of reagents.[4][7] In this palladium-catalyzed cycle, this compound serves as the organoboron nucleophile to be coupled with various aryl or heteroaryl (pseudo)halides. This reaction is fundamental for creating the biaryl and heteroaryl-aryl motifs prevalent in many kinase inhibitors and other targeted therapeutics.

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7] The presence of a base is crucial for activating the boronic acid to facilitate the transmetalation step.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a representative method for coupling this compound with an aryl bromide.

-

Reagent Preparation: To an oven-dried reaction vial, add this compound (1.2 equiv.), the aryl or heteroaryl bromide (1.0 equiv.), and a base such as K₂CO₃ or K₃PO₄ (3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd₂(dba)₃ (1.5 mol%) and a suitable phosphine ligand like SPhos (3 mol%).

-

Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

| Parameter | Recommended Condition | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Choice depends on substrate; modern phosphine ligands often improve efficiency for challenging substrates.[8] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A strong base is required to form the reactive boronate species for efficient transmetalation.[7] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is common to dissolve both organic and inorganic reagents. |

| Temperature | 80-110 °C | Thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |

Petasis Borono-Mannich Reaction: Crafting Complex Amines

The Petasis reaction is a powerful three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to generate α-amino acids and other substituted amines.[5][9] The formyl group of this compound makes it an ideal carbonyl component for this transformation. This reaction is highly valued in medicinal chemistry for its ability to rapidly build molecular complexity in a single, often catalyst-free, step.[10]

Mechanistic Rationale: The reaction is believed to proceed through the condensation of the amine and the aldehyde to form a reactive iminium ion intermediate. Simultaneously, the boronic acid reacts with the hydroxyl generated from the initial condensation to form a boronate complex. This is followed by an irreversible intramolecular transfer of the organic group from the boron atom to the electrophilic iminium carbon, yielding the final amine product.[5]

Diagram: Mechanism of the Petasis Borono-Mannich Reaction

Caption: Simplified workflow of the three-component Petasis reaction.

Protocol 2: General Procedure for the Petasis Reaction

This protocol describes the use of the formyl group of this compound in a Petasis reaction.

-

Reagent Mixing: In a reaction vial, dissolve the amine (e.g., a secondary amine, 1.0 equiv.) and this compound (acting as the aldehyde component, 1.1 equiv.) in a suitable solvent such as dichloromethane (DCM) or hexafluoroisopropanol (HFIP).[11]

-

Boronic Acid Addition: Add the second boronic acid (e.g., an alkenyl- or arylboronic acid, 1.2 equiv.) to the mixture.

-

Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours to 24 hours. Elevated temperatures can be used for less reactive boronic acids.[5] Monitor progress by LC-MS.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: Purify the residue directly by flash column chromatography or by a preliminary acid-base extraction followed by chromatography to isolate the tertiary amine product.

Synthesis of Isoquinoline Scaffolds

Isoquinolines are a class of nitrogen-containing heterocyclic compounds that form the core of many natural products and pharmaceuticals, including antihypertensive and anticancer agents.[12] The ortho-formylphenylboronic acid motif is an excellent starting point for constructing isoquinoline and related heterocyclic systems. A common strategy involves an initial Suzuki-Miyaura coupling followed by a condensation and cyclization sequence.

Synthetic Strategy Rationale: This two-step, one-pot approach leverages the distinct reactivity of the two functional groups. The boronic acid first participates in a C-C bond formation. The newly introduced group and the existing formyl group are then used in a subsequent intramolecular reaction to construct the second ring of the isoquinoline system. For example, coupling with a vinylboronic acid followed by reaction with an amine source can lead to cyclization.[3][13]

Diagram: Synthetic Workflow to Isoquinoline Core

Caption: A strategic workflow for synthesizing isoquinolines.

Protocol 3: One-Pot Synthesis of a Substituted Isoquinoline Derivative

This protocol outlines a potential one-pot synthesis starting from this compound.

-

Suzuki Coupling Step: In a microwave vial, combine this compound (1.0 equiv.), potassium vinyltrifluoroborate (1.2 equiv.), Pd(PPh₃)₄ (5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) in a solvent mixture of toluene/ethanol (2:1).

-

Microwave Irradiation: Seal the vial and irradiate in a microwave reactor at 150 °C for 5-10 minutes to form the 2-vinylbenzaldehyde intermediate.[13]

-

Cyclization Step: Cool the vial. Add a source of ammonia, such as ammonium acetate (NH₄OAc, 5.0 equiv.), and a mild oxidant if needed.

-

Second Irradiation/Heating: Reseal the vial and heat again (either conventionally at reflux or via microwave) until the cyclization to the isoquinoline is complete, as monitored by LC-MS.

-

Work-up and Purification: Cool the reaction, dilute with an organic solvent, wash with water, and dry. Purify the crude material via column chromatography to obtain the dimethoxy-substituted isoquinoline product.

Applications in Drug Discovery: A Building Block for Bioactive Molecules

The scaffolds readily accessible from this compound are of high interest in medicinal chemistry.

-

Kinase Inhibitors: The biaryl and isoquinoline scaffolds are privileged structures for targeting protein kinases, which are critical targets in oncology and inflammatory diseases. The ability to rapidly generate analogues using Suzuki coupling makes this building block ideal for structure-activity relationship (SAR) studies.[3]

-

Antiviral and Antiepileptic Agents: Lamellarin analogues, which can be constructed from isoquinoline intermediates, are known to possess potent antiviral activity.[3] Furthermore, certain isoquinoline alkaloids have established use as antiepileptic drugs.[12]

-

ROCK Inhibitors: Boronic acid-containing heterocyclic compounds have been reported as potential inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a target for cardiovascular diseases and glaucoma.[14]

The strategic placement of the dimethoxy groups can also be exploited to improve pharmacokinetic properties or to provide vectors for interaction with specific receptor pockets.

Conclusion

This compound is more than just a simple chemical reagent; it is a sophisticated and powerful building block for medicinal chemistry. Its bifunctional nature enables chemists to employ orthogonal reaction strategies like the Suzuki-Miyaura coupling and the Petasis reaction to rapidly construct diverse and complex molecular libraries. Its utility as a precursor to medicinally-relevant heterocyclic scaffolds, such as isoquinolines, further cements its role as a key tool in the design and synthesis of next-generation therapeutic agents. The protocols and insights provided herein serve as a foundation for researchers to harness the full synthetic potential of this remarkable compound.

References

- 1. This compound|CAS 1005346-96-2 [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Petasis Reaction [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Petasis three-component reactions for the synthesis of diverse heterocyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of Complex Biaryl Systems with Substituted Boronic Acids via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

The Strategic Importance of Biaryl Scaffolds

Biaryl motifs are privileged structures that form the cornerstone of numerous high-value molecules, including pharmaceuticals, agrochemicals, and advanced materials. Their unique conformational properties allow them to serve as rigid scaffolds that can precisely orient functional groups for optimal interaction with biological targets. The palladium-catalyzed Suzuki-Miyaura reaction has become the preeminent method for constructing these carbon-carbon bonds due to its mild conditions, exceptional functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[1][2][3] This guide provides a detailed exploration of the Suzuki-Miyaura coupling, focusing on practical protocols and troubleshooting for challenging substituted substrates.

Mechanism and Critical Parameters of the Suzuki-Miyaura Reaction

A deep understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The reaction proceeds through three key stages involving a palladium catalyst which cycles between Pd(0) and Pd(II) oxidation states.[1][4]

The Catalytic Cycle

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-pseudohalide) bond of the electrophile (Ar¹-X), forming a Pd(II) complex.[4] The reactivity of the halide partner follows the general trend: I > Br > OTf >> Cl.[2][3]

-

Transmetalation: This is often the rate-determining step. The organic group from the organoboron species (Ar²-B(OH)₂) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻).[5][6][7]

-

Reductive Elimination: The two organic moieties (Ar¹ and Ar²) on the palladium center couple, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][4]

Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Key Reaction Components

The success of a Suzuki-Miyaura coupling is a finely tuned interplay between the catalyst, ligands, base, and solvent.

-

Palladium Source & Ligands: While simple catalysts like Pd(PPh₃)₄ are effective for many reactions, challenging substrates require more sophisticated systems.[8] Modern catalysis relies on stable Pd(II) precatalysts (e.g., Pd(OAc)₂) combined with bulky, electron-rich phosphine ligands.[9][10][11] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are particularly effective as they promote both the oxidative addition of less reactive chlorides and the final reductive elimination step, especially for sterically hindered products.[10][12][13][14]

-

Boronic Acid Partner: Boronic acids are generally stable, but can be susceptible to undesired side reactions, most notably protodeboronation , where the C-B bond is cleaved by a proton source.[15] This is a significant issue for electron-deficient or heteroaromatic boronic acids.[16]

-

The Base: The base plays a crucial role. It activates the boronic acid to form the reactive boronate species required for transmetalation.[5][7][17][18] The choice of base is critical; strong bases (e.g., Cs₂CO₃, K₃PO₄) are often needed for hindered substrates, while milder bases (e.g., K₂CO₃, KF) may be required to prevent decomposition of sensitive functional groups or boronic acids.[19][20]

-

Solvent System: The solvent must solubilize all components. Common choices include ethereal solvents (dioxane, THF) or aromatic hydrocarbons (toluene), often with a small amount of water to aid in dissolving the base and facilitating boronate formation.[21]

Experimental Protocols and Strategic Application

A standardized approach is a useful starting point, but adaptation is key for complex substrates.

General Protocol for a Standard Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling non-hindered aryl bromides with stable arylboronic acids.

Caption: Figure 2. Standard Suzuki-Miyaura Workflow.

Protocol for Sterically Hindered Substrates

Challenge: Synthesizing biaryls with ortho-substituents on one or both rings is difficult due to steric hindrance, which slows both oxidative addition and reductive elimination.[22]

Strategy: Employ a catalyst system designed to overcome steric barriers. This involves using a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base.[19][23]

Detailed Protocol:

-

Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2,6-dimethylbromobenzene (1.0 mmol, 1.0 equiv), 2-methylphenylboronic acid (1.5 mmol, 1.5 equiv), and finely powdered potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv).

-

Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst and ligand, for example, XPhos Pd G3 (0.02 mmol, 2 mol%). These advanced precatalysts are air-stable and ensure efficient generation of the active Pd(0) species.[10]

-

Degassing and Solvent: Seal the tube, then evacuate and backfill with argon three times. Add anhydrous, degassed toluene (5 mL) via syringe.

-

Reaction: Heat the mixture to 110 °C with vigorous stirring for 18-24 hours. Monitor the reaction's progress by LC-MS.

-

Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol for Electron-Deficient or Heteroaromatic Boronic Acids

Challenge: Boronic acids bearing electron-withdrawing groups or certain N-heterocycles (like 2-pyridylboronic acid) are highly susceptible to protodeboronation, especially at elevated temperatures and high pH.[15][16][24]

Strategy: Use conditions that minimize boronic acid decomposition. This can involve milder bases, lower temperatures, or protecting the boronic acid as a more stable derivative that slowly releases the active species in situ.[15][20] N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are ideal for this "slow-release" strategy.[25][26][27][28]

Detailed Protocol (Using a MIDA Boronate):

-

Vessel Preparation: To a reaction vial, add the aryl bromide (1.0 mmol, 1.0 equiv), the heteroaryl-MIDA boronate (e.g., 2-pyridyl-MIDA boronate, 1.2 equiv), and potassium phosphate (K₃PO₄) (3.0 equiv).

-

Catalyst and Solvent: Add the palladium catalyst (e.g., SPhos Pd G3, 2 mol%). Add a 4:1 mixture of degassed THF/water (0.2 M).

-

Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C). The aqueous base slowly hydrolyzes the MIDA ester, maintaining a low, steady concentration of the unstable boronic acid, which is immediately consumed in the catalytic cycle.[25][29]

-

Workup and Purification: Upon completion, perform a standard aqueous workup as described in the general protocol. MIDA boronates and their byproducts are highly polar and easily removed during the workup.

Optimization and Troubleshooting

When reactions provide low yields, a systematic approach to troubleshooting is essential.

| Problem | Probable Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (oxidized Pd(0)).[19][20] 2. Oxidative addition is too slow (e.g., with aryl chlorides).[9] 3. Base is too weak or insoluble.[20][21] | 1. Ensure rigorous degassing of solvents and inert atmosphere. Use a modern, air-stable precatalyst (e.g., Buchwald G3/G4).[10] 2. Switch to a more electron-rich, bulky ligand (e.g., XPhos, SPhos, RuPhos).[13][19] 3. Use a stronger base (K₃PO₄, Cs₂CO₃) and ensure it is finely powdered. A small amount of water can help solubilize inorganic bases.[20] |

| Boronic Acid Decomposition | 1. Protodeboronation due to harsh base or high temperature.[15][24] 2. Homocoupling of the boronic acid due to presence of O₂.[4][19] | 1. Use a milder base (K₂CO₃, KF). Use a protected boronic acid derivative (pinacol or MIDA ester).[15][20] 2. Rigorously degas all reagents and solvents. Maintain a strict inert atmosphere. |

| Low Yield with Hindered Substrates | 1. Steric hindrance impeding reductive elimination.[23] 2. Catalyst system not active enough. | 1. Use a bulkier ligand (e.g., XPhos, tBuXPhos) to accelerate reductive elimination.[14] 2. Increase reaction temperature and/or catalyst loading. Switch to a more robust catalyst system.[19] |

Conclusion and Future Outlook

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for constructing complex biaryl systems. By understanding the underlying mechanism and the specific roles of each component, chemists can rationally design protocols to overcome challenges posed by sterically hindered, electron-deficient, or otherwise sensitive substrates. The continued development of advanced ligands, stable boronic acid surrogates like MIDA boronates, and new catalytic systems promises to further expand the scope and utility of this powerful transformation in academic and industrial research.[1][3][30]

References

- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. wwjmrd.com [wwjmrd.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. merckmillipore.com [merckmillipore.com]

- 11. thieme-connect.com [thieme-connect.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Protodeboronation - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. reddit.com [reddit.com]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 25. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. files01.core.ac.uk [files01.core.ac.uk]

- 28. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 29. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 30. researchgate.net [researchgate.net]

Palladium-catalyzed cross-coupling reactions with (2-Formyl-4,5-dimethoxyphenyl)boronic acid

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with (2-Formyl-4,5-dimethoxyphenyl)boronic Acid

Introduction: The Utility of a Multifunctional Building Block

This compound is a versatile organic reagent prized in synthetic and medicinal chemistry.[1][2] Its structure is distinguished by three key functional groups: a boronic acid, an aldehyde (formyl group), and two electron-donating methoxy groups on a phenyl ring. This strategic arrangement makes it an invaluable building block for constructing complex molecular architectures. The boronic acid moiety is the reactive handle for palladium-catalyzed cross-coupling, primarily the Suzuki-Miyaura reaction, which is a cornerstone of modern chemistry for forming carbon-carbon (C-C) bonds.[3][4] The aldehyde provides a secondary site for a wide array of subsequent chemical transformations, while the dimethoxy substituents modulate the electronic properties of the aromatic ring. This guide offers a detailed exploration of its application in cross-coupling reactions, providing researchers with the foundational knowledge and practical protocols necessary for success.

Core Principles of the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction facilitates the synthesis of biaryls, styrenes, and polyolefins by coupling an organoboron compound (like our title boronic acid) with an organic halide or triflate.[5][6] This Nobel Prize-winning transformation is renowned for its mild reaction conditions, tolerance of diverse functional groups, and the low toxicity of its boron-containing byproducts.[7][8]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6][9]

-

Oxidative Addition : The cycle begins with the active 14-electron Pd(0) catalyst complex inserting into the carbon-halide (C-X) bond of the organic halide (R¹-X). This step oxidizes the palladium from Pd(0) to a square-planar Pd(II) species.[6][9] The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl.[5]

-